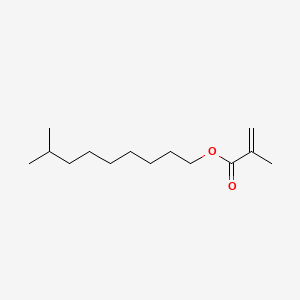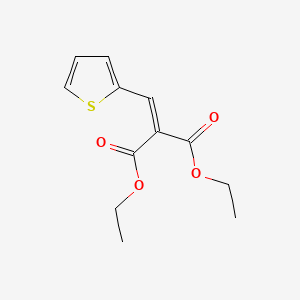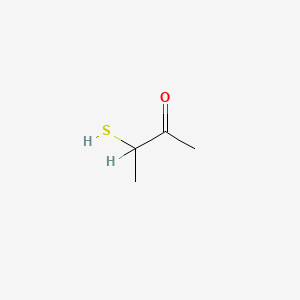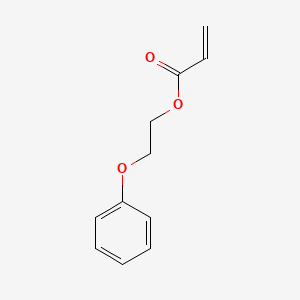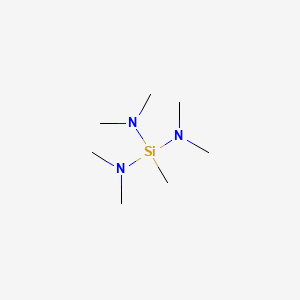
Tris(dimethylamino)methylsilane
Descripción general
Descripción
Tris(dimethylamino)methylsilane is a chemical compound with the molecular formula C7H21N3Si . It is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . It can also be used to form multicomponent silicon-containing thin films .
Synthesis Analysis
Tris(dimethylamino)methylsilane is synthesized in the reaction of N,N,N′,N′-Tetramethylformamidinium chloride (TMF-Cl) or bis(dimethylamino)acetonitrile with lithium dimethylamide or sodium dimethylamide, with yields between 55 and 84% .Molecular Structure Analysis
The Tris(dimethylamino)methylsilane molecule contains a total of 32 atoms. There are 21 Hydrogen atoms, 7 Carbon atoms, and 3 Nitrogen atoms . The molecular weight is 175.35 g/mol .Chemical Reactions Analysis
The dissociation of Tris(dimethylamino)methylsilane on hot tungsten and tantalum surfaces has been studied under collision-free conditions . The products from the hot-wire decomposition of Tris(dimethylamino)methylsilane were monitored using a 10.5 eV vacuum ultraviolet laser single-photon ionization in tandem with time-of-flight mass spectrometry .Physical And Chemical Properties Analysis
Tris(dimethylamino)methylsilane has a boiling point of 55-56°C at 17 mmHg, a density of 0.850 g/mL at 22°C, a flash point of 30°C, and a refractive index of 1.432 at 20°C . The molecular weight is 175.35 g/mol .Aplicaciones Científicas De Investigación
Area-Selective Atomic Layer Deposition (AS-ALD)
TDMAMS is utilized in the area-selective atomic layer deposition of zinc oxide (ZnO) on silicon wafers. This process involves the modification of Si/SiO2 surfaces with TDMAMS to achieve selective deposition . The molecule has been shown to react with Si/SiO2 in a single cycle, reducing the number of silanols on the surface, which is crucial for the AS-ALD process .
Surface Passivation
Researchers have demonstrated the use of TDMAMS for the surface passivation of the inner surfaces of silica capillary columns used in gas chromatography . This application is significant for enhancing the performance and longevity of chromatographic columns by reducing surface interactions that can affect separation quality.
Deposition of Thin Films
TDMAMS serves as an organosilicon source for the deposition of various silicon-containing thin films, including Si oxynitride, carbonitride, nitride, and oxide . These films are essential in microelectronics and protective coatings, and TDMAMS allows for deposition at low substrate temperatures, which is beneficial for temperature-sensitive applications.
Formation of Multicomponent Films
The compound is also used to form multicomponent silicon-containing thin films . These films have applications in advanced material science, where they contribute to the development of new materials with tailored properties for specific uses.
Compatibility with Industrial Tools
TDMAMS’s small molecular size and volatility make it compatible with current industrial tools and processes, particularly in the context of AS-ALD . This compatibility is crucial for the integration of TDMAMS into existing manufacturing workflows.
Thermal Stability Analysis
The thermal stability of TDMAMS-modified surfaces is an important parameter for its application in AS-ALD. Studies have investigated the stability of TDMAMS layers by heating them in air and nitrogen, providing insights into the robustness of the molecule under different conditions .
Spectroscopic Analysis
Spectroscopic ellipsometry: and X-ray photoelectron spectroscopy are used to confirm the deposition of TDMAMS and to study its interaction with surfaces . These techniques are vital for understanding the molecular mechanisms at play and for ensuring the quality of the deposition process.
Mecanismo De Acción
Target of Action
Tris(dimethylamino)methylsilane is primarily used as an organosilicon source for the deposition of various thin films . It targets silicon wafers (Si\SiO2) and modifies them, making it a key component in the production of semiconductors .
Mode of Action
Tris(dimethylamino)methylsilane interacts with its targets (silicon wafers) through a process known as Atomic Layer Deposition (ALD) . In this process, it reacts with Si\SiO2, resulting in the formation of thin films of Si oxynitride, carbonitride, nitride, and oxide .
Biochemical Pathways
The primary biochemical pathway affected by Tris(dimethylamino)methylsilane is the Atomic Layer Deposition (ALD) process . This process involves the sequential reaction of gaseous precursors with a substrate to create thin films. The downstream effects include the creation of multicomponent silicon-containing thin films .
Pharmacokinetics
While traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are not applicable to Tris(dimethylamino)methylsilane, it’s worth noting that this compound has a boiling point of 142 °C and a density of 0.838 g/mL at 25 °C . These properties impact its volatility and thus its bioavailability in the ALD process .
Result of Action
The result of Tris(dimethylamino)methylsilane’s action is the formation of thin films of Si oxynitride, carbonitride, nitride, and oxide on silicon wafers . These thin films are crucial in the manufacturing of semiconductors, impacting their electrical properties and overall performance .
Action Environment
The action of Tris(dimethylamino)methylsilane is influenced by environmental factors such as temperature and pressure . The depositions can be carried out at low substrate temperatures (<150°C) . Additionally, Tris(dimethylamino)methylsilane is air sensitive and reacts rapidly with moisture, water, and protic solvents , indicating that its efficacy and stability are highly dependent on the environment in which it is stored and used .
Safety and Hazards
Propiedades
IUPAC Name |
N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKKZIUZTWZKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063176 | |
| Record name | Heptamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylamino)methylsilane | |
CAS RN |
3768-57-8 | |
| Record name | N,N,N′,N′,N′′,N′′,1-Heptamethylsilanetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptamethylsilanetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriamine, N,N,N',N',N'',N'',1-heptamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptamethylsilanetriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTAMETHYLSILANETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6ES3FD95X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tris(dimethylamino)methylsilane (TDMAMS) interact with silicon dioxide (SiO2) surfaces, and what are the downstream effects?
A1: TDMAMS demonstrates a strong affinity for silicon dioxide surfaces, effectively reacting with surface silanol groups (Si-OH) [, ]. This reaction forms a stable, self-limiting monolayer on the SiO2, significantly reducing the density of available silanol groups [, ]. This surface passivation has important implications for material properties and applications, particularly in areas like semiconductor manufacturing and surface modification [, ].
Q2: Beyond silicon dioxide, does TDMAMS react with other types of molecules?
A3: Yes, research indicates that TDMAMS reacts with diamines []. Interestingly, the reaction outcome is dependent on the diamine structure. With N,N′-dialkyldiamines, TDMAMS forms substituted 1,3,2-diazasilacycloalkanes, highlighting its ability to participate in ring-forming reactions []. Conversely, reactions with N-alkyldiamines yield polycyclic silazanes, demonstrating a structure-dependent reactivity profile []. This suggests TDMAMS could have applications beyond surface modification, potentially in organic synthesis as well.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






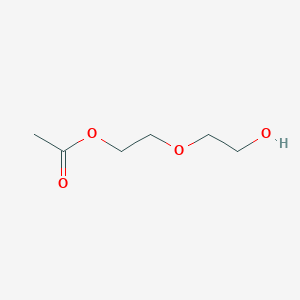


![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-](/img/structure/B1584998.png)
